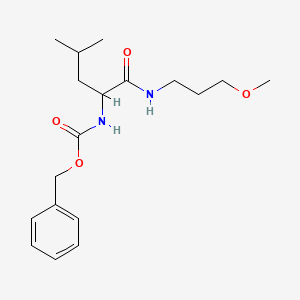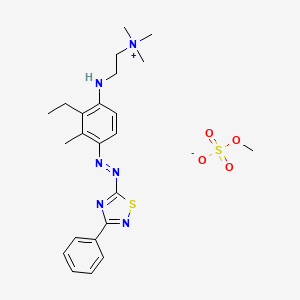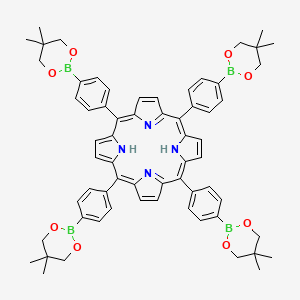![molecular formula C28H31N5O4S B14791955 (4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)
(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the esterification of p-tert-butylphenylacetic acid with methanol . This process requires specific reaction conditions, including controlled temperature and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and the final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases. Industrially, it is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- include Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester , and Benzeneacetic acid, 3-[2-[[(1,1-dimethylethyl)thio]methyl]-4-[(2,2-dimethyl-1-oxopropyl)amino]phenoxy]-4-methoxy-, sodium salt .
Uniqueness: What sets Benzeneacetic acid, 4-[3-(1,1-dimethylethyl)-5-[[[[4-[2-(phenylmethoxy)ethyl]-2-thiazolyl]amino]carbonyl]amino]-1H-pyrazol-1-yl]- apart from similar compounds is its unique molecular structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other related compounds.
Propiedades
Fórmula molecular |
C28H31N5O4S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
2-[4-[3-tert-butyl-5-[[4-(2-phenylmethoxyethyl)-1,3-thiazol-2-yl]carbamoylamino]pyrazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C28H31N5O4S/c1-28(2,3)23-16-24(33(32-23)22-11-9-19(10-12-22)15-25(34)35)30-26(36)31-27-29-21(18-38-27)13-14-37-17-20-7-5-4-6-8-20/h4-12,16,18H,13-15,17H2,1-3H3,(H,34,35)(H2,29,30,31,36) |
Clave InChI |
QUOWKTGPIJLRIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=NC(=CS2)CCOCC3=CC=CC=C3)C4=CC=C(C=C4)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)




![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)
![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
